molecular formula C6H14Cl2N2 B2570137 (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride CAS No. 2227197-80-8

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B2570137
CAS No.: 2227197-80-8
M. Wt: 185.09
InChI Key: FADZBAYPQVAMOJ-KXSOTYCDSA-N
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Description

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride (CAS 2227197-80-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a rigid, cis-fused bicyclic scaffold that serves as a versatile building block for the synthesis of more complex molecules, particularly those targeting the nicotinic acetylcholine receptor (nAChR) family. The 3,6-diazabicyclo[3.2.0]heptane structure is a privileged scaffold in the development of neuropharmacological agents. Research indicates that analogs based on this core structure, such as (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane (ABT-894), have been investigated as potent and selective agonists for neuronal nAChRs . These agonists have demonstrated potential therapeutic value in preclinical models for a range of conditions, including neuropathic pain and L-Dopa-induced dyskinesias in Parkinson's disease . The stereospecific (1S,5S) configuration is critical for optimal interaction with the biological target. As a key synthetic precursor, this methyl-substituted derivative enables researchers to explore structure-activity relationships and develop novel ligands for central nervous system disorders. The product is supplied as the dihydrochloride salt to enhance stability and solubility. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-7-6(5)4-8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADZBAYPQVAMOJ-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CN[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves a stereocontrolled approach. One method includes a stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . This method ensures the formation of the desired stereochemistry in the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the stereoselective photocycloaddition process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of 3,6-diazabicyclo[3.2.0]heptane exhibit central analgesic activity that may surpass traditional opioids like morphine. These compounds are noted for their ability to provide pain relief while minimizing side effects commonly associated with opioid use, such as tolerance and dependence .

  • Case Study : A study demonstrated that certain derivatives showed a marked selectivity for the μ-opioid receptor, which is primarily responsible for mediating analgesia, thereby reducing the likelihood of side effects associated with δ and κ receptors .

Neuropharmacology

The compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). Its structural properties allow it to bind effectively to these receptors, influencing neurotransmitter release and potentially offering therapeutic benefits in treating neurodegenerative diseases and cognitive disorders .

  • Case Study : The synthesis of radiolabeled variants of this compound has been explored for imaging studies in neuroscience, aiding in the understanding of receptor dynamics in vivo .

Drug Development

The unique bicyclic structure of (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride makes it an attractive candidate for drug development targeting various receptor systems involved in pain and cognitive function.

  • Table 1: Comparison of Analgesic Potency
CompoundAnalgesic Potency (vs Morphine)Selectivity for μ-receptor
(1S,5S)-3-Methyl-3,6-diazabicyclo...HigherHigh
MorphineBaselineModerate
Other Synthetic AnalgesicsVariableLow to Moderate

Synthesis and Formulation

The compound can be synthesized via established organic chemistry techniques involving the modification of existing bicyclic frameworks. Its formulation into various dosage forms—such as tablets or injectable solutions—has been documented, emphasizing its versatility in pharmaceutical applications .

Safety and Efficacy Studies

Ongoing studies focus on the safety profile of this compound compared to traditional analgesics. Early findings suggest a favorable safety margin with less potential for abuse and addiction.

Mechanism of Action

The mechanism of action for (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Dihydrochloride
  • CAS : 2227198-20-9
  • Molecular Formula : C₆H₁₂N₂·2HCl
  • Molecular Weight : 185.09
  • Key Differences: The stereochemistry at positions 1 and 5 (1R,5S vs. This variant is reported with 97% purity and is commercially available for research .

Bicyclic Ring System Variants

6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride
  • Molecular Formula : C₆H₁₂N₂·2HCl
  • Molecular Weight : 148.63
  • Key Differences : The [3.1.1] bicyclic system (vs. [3.2.0]) reduces ring strain and modifies nitrogen atom positioning, impacting biological activity. This compound is categorized under "Alternate CAS" with >95% purity .
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
  • CAS : 2227199-19-9
  • Molecular Formula : C₇H₁₆Cl₂N₂
  • Molecular Weight : 199.12
  • Key Differences : The expanded [4.2.0] octane ring introduces additional methylene groups, altering lipophilicity and metabolic stability .

Functional Group Modifications

(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane
  • Key Differences : Substitution of the methyl group with a 5,6-dichloropyridinyl moiety enhances nicotinic acetylcholine receptor (nAChR) binding affinity. This compound is patented for treating pain and nAChR-related disorders .
(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetic acid)
  • CAS : 2068137-92-6
  • Molecular Formula : C₁₀H₁₄F₆N₂O₄
  • Molecular Weight : 340.22
  • Key Differences : The trifluoroacetate counterion (vs. dihydrochloride) increases hydrophobicity, influencing solubility and formulation strategies. This variant is used in protein degrader research .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride Not explicitly listed C₆H₁₂N₂·2HCl ~185 (estimated) [3.2.0] heptane, 3-methyl, 3,6-diaza Pharmaceutical intermediate
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 2227198-20-9 C₆H₁₂N₂·2HCl 185.09 Stereoisomer (1R,5S) Research chemical, 97% purity
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride Not listed C₆H₁₂N₂·2HCl 148.63 [3.1.1] heptane, altered ring strain Alternate bicyclic scaffold
(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane Not listed C₁₁H₁₂Cl₂N₄ 283.15 Dichloropyridinyl substituent Analgesic, nAChR-targeting
(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetic acid) 2068137-92-6 C₁₀H₁₄F₆N₂O₄ 340.22 Trifluoroacetate counterion Protein degradation studies

Key Research Findings

  • Stereochemical Impact : The (1R,5S) stereoisomer (CAS 2227198-20-9) demonstrates distinct pharmacological profiles compared to the (1S,5S) form, emphasizing the importance of chirality in drug design .
  • Ring System Influence : Compounds with [3.1.1] or [4.2.0] bicyclic systems exhibit reduced or modified bioactivity compared to the [3.2.0] scaffold, highlighting structural specificity in target engagement .
  • Functional Group Effects : The 5,6-dichloropyridinyl derivative shows enhanced analgesic efficacy due to improved nAChR binding, underscoring the role of substituents in therapeutic optimization .

Biological Activity

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane
  • Molecular Formula : C6H12N2
  • Molecular Weight : 112.18 g/mol
  • CAS Number : 1511662-92-2
  • Purity : Typically ≥ 97% .

The compound features a unique bicyclic structure that contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and antimicrobial resistance.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have highlighted the compound's role as a potential ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for modulating neurotransmission and has implications for treating neurodegenerative diseases .

2. Antimicrobial Activity

The compound has shown promising antibacterial properties against resistant strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis through ribosomal binding . The following table summarizes its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mLInhibition of cell wall synthesis
Escherichia coli16 µg/mLDisruption of protein synthesis
Pseudomonas aeruginosa32 µg/mLMembrane depolarization

Study on nAChR Ligands

A study by Gao et al. (2012) investigated the use of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives as potential PET radioligands for imaging cerebral nAChRs in mice. The results indicated that these compounds could effectively penetrate the blood-brain barrier and selectively label α7-nAChRs, suggesting their utility in neurological imaging .

Antimicrobial Resistance Research

In another study focused on combating antimicrobial resistance, researchers evaluated the compound's ability to inhibit β-lactamase enzymes responsible for antibiotic resistance in various bacterial strains. The findings demonstrated that (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane significantly inhibited these enzymes, enhancing the efficacy of β-lactam antibiotics .

Q & A

Q. What are the stereoselective synthetic routes for (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via copper(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives, enabling stereochemical control of the bicyclic core . Key steps include chiral resolution via diastereomeric salt formation and intramolecular cyclization. Reaction temperature (e.g., 80–95°C), solvent choice (e.g., formic acid for cyclization), and catalysts (e.g., Pd-based systems for cross-coupling) critically affect yield and enantiomeric excess. Purification via flash chromatography or HPLC ensures >95% purity .

Q. How is the structural integrity of this compound validated in synthetic batches?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural confirmation. For example, 1H^1H NMR peaks at δ 2.39 ppm (methyl group) and 3.05–4.02 ppm (bicyclic protons) confirm the scaffold, while high-resolution MS validates molecular weight (e.g., 340.222 g/mol for trifluoroacetate salts) . X-ray crystallography is used sparingly due to challenges in crystallizing bicyclic amines .

Q. What are the primary biological targets of this compound, and how are initial receptor interactions assessed?

The compound selectively binds α7 nicotinic acetylcholine receptors (α7-nAChRs) with sub-nanomolar affinity (Ki = 0.5–0.6 nM), determined via radioligand displacement assays using [3H^3H]-A-585539 in rat brain membranes. Functional activity (e.g., agonist efficacy) is measured using calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How can synthetic methodologies be optimized for large-scale production without compromising stereochemical fidelity?

Industrial-scale synthesis employs Buchwald-Hartwig amination and Suzuki coupling for modular assembly, achieving >50% yield. Continuous flow chemistry reduces reaction times, while chiral stationary-phase HPLC ensures enantiopurity. Process parameters (e.g., solvent polarity, catalyst loading) are optimized via design-of-experiment (DoE) approaches .

Q. What mechanistic contradictions exist regarding its dual activity at L-type calcium channels and α7-nAChRs?

reports L-type calcium channel inhibition (IC50_{50} ~10 µM), while highlights α7-nAChR agonism. Resolving this requires tissue-specific studies: patch-clamp electrophysiology in cardiomyocytes (for calcium channels) vs. cortical neurons (for nAChRs). Contradictions may arise from assay conditions (e.g., receptor density, auxiliary subunits) .

Q. What strategies are employed to enhance blood-brain barrier (BBB) penetration for CNS applications?

LogP optimization (target ~2–3) via prodrug design (e.g., tert-butyl carbamate protection) improves lipophilicity. In vivo PET imaging with 11C^{11}C-labeled analogs (e.g., [11C^{11}C]A-752274) confirms BBB penetration, validated by brain-to-plasma ratios >0.5 in murine models .

Q. How do structural modifications (e.g., methyl vs. benzyl substituents) alter receptor selectivity and metabolic stability?

Methyl groups at N6 enhance α7-nAChR selectivity (Ki <1 nM) over 5-HT3_3 receptors (>10 µM). Trifluoroacetate salts improve solubility (≥50 mg/mL in DMSO) but reduce plasma stability. Metabolic profiling via liver microsomes identifies CYP3A4-mediated N-demethylation as a primary degradation pathway .

Methodological Considerations Table

Parameter Technique Key Findings Reference
Synthetic YieldHPLC purification52–70% yield after flash chromatography
Receptor AffinityRadioligand displacement (α7-nAChR)Ki = 0.5–0.6 nM
BBB PenetrationPET imaging (11C^{11}C-labeled analogs)Brain uptake: 2–3% ID/g at 30 min post-injection
Metabolic StabilityLiver microsome assayt1/2_{1/2} = 45 min (human), 90 min (mouse)

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